Ethyl 4-{[4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-yl]amino}benzoate
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Overview
Description
Ethyl 4-{[4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-yl]amino}benzoate is a complex organic compound with a unique structure that combines a benzoate ester with a nitropyrimidine and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-yl]amino}benzoate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as 4-methyl-5-nitropyrimidine.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, where morpholine reacts with the pyrimidine derivative.
Coupling with Benzoate Ester: The final step involves coupling the pyrimidine-morpholine intermediate with ethyl 4-aminobenzoate under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted morpholine derivatives.
Hydrolysis: Production of 4-{[4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-yl]amino}benzoic acid.
Scientific Research Applications
Ethyl 4-{[4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-yl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-{[4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-yl]amino}benzoate involves its interaction with specific molecular targets. The nitropyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Ethyl 4-{[4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-yl]amino}benzoate can be compared with similar compounds such as:
Ethyl 4-(morpholin-4-yl)benzoate: Lacks the nitropyrimidine moiety, making it less versatile in biological applications.
4-{[4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-yl]amino}benzoic acid: The carboxylic acid derivative, which may have different solubility and reactivity profiles.
Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate: Contains a different substituent on the benzoate ester, leading to variations in chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[(4-methyl-6-morpholin-4-yl-5-nitropyrimidin-2-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5/c1-3-28-17(24)13-4-6-14(7-5-13)20-18-19-12(2)15(23(25)26)16(21-18)22-8-10-27-11-9-22/h4-7H,3,8-11H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGPJVICMBCBKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=C(C(=N2)N3CCOCC3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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